![molecular formula C22H24N4O5S B14133539 Ethyl 4-amino-5-cyano-2-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-3-azaspiro[5.5]undeca-2,4-diene-1-carboxylate CAS No. 536720-00-0](/img/structure/B14133539.png)
Ethyl 4-amino-5-cyano-2-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-3-azaspiro[5.5]undeca-2,4-diene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-amino-5-cyano-2-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-3-azaspiro[55]undeca-2,4-diene-1-carboxylate is a complex organic compound featuring a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-amino-5-cyano-2-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-3-azaspiro[5.5]undeca-2,4-diene-1-carboxylate typically involves multi-step organic reactions. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . The reaction conditions can vary, but often involve the use of solvents like ethanol and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability and cost-effectiveness. Techniques such as solvent-free reactions and the use of continuous flow reactors can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-5-cyano-2-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-3-azaspiro[5.5]undeca-2,4-diene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups, altering the compound’s properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a wide range of functionalized spirocyclic compounds .
Scientific Research Applications
Ethyl 4-amino-5-cyano-2-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-3-azaspiro[5.5]undeca-2,4-diene-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 4-amino-5-cyano-2-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-3-azaspiro[5.5]undeca-2,4-diene-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various biological receptors, potentially inhibiting or activating specific pathways. For example, it may interact with enzymes or receptors involved in cell signaling, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate: An intermediate used in the synthesis of therapeutic agents.
Thiophene derivatives: Known for their wide range of biological activities and applications in medicinal chemistry.
Uniqueness
Ethyl 4-amino-5-cyano-2-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-3-azaspiro[5.5]undeca-2,4-diene-1-carboxylate is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
536720-00-0 |
|---|---|
Molecular Formula |
C22H24N4O5S |
Molecular Weight |
456.5 g/mol |
IUPAC Name |
ethyl 4-amino-5-cyano-2-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-3-azaspiro[5.5]undeca-2,4-diene-1-carboxylate |
InChI |
InChI=1S/C22H24N4O5S/c1-2-31-21(28)18-20(25-19(24)16(12-23)22(18)10-4-3-5-11-22)32-13-17(27)14-6-8-15(9-7-14)26(29)30/h6-9,18H,2-5,10-11,13,24H2,1H3 |
InChI Key |
POEWZZLKZFROLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(=NC(=C(C12CCCCC2)C#N)N)SCC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


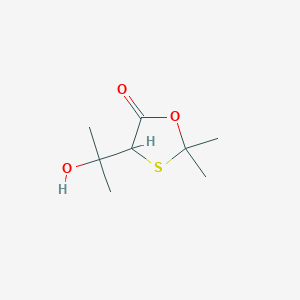
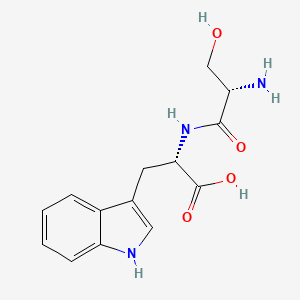
![Bis[(7-oxabicyclo[4.1.0]heptan-3-yl)] hexanedioate](/img/structure/B14133472.png)
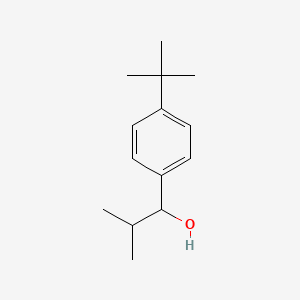
![1-(2-Acetoxyethyl)-5,6-dichloro-3-ethyl-2-methyl-1H-benzo[d]imidazol-3-ium bromide](/img/structure/B14133483.png)
![2-[benzyl-[2-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol;hydrochloride](/img/structure/B14133491.png)
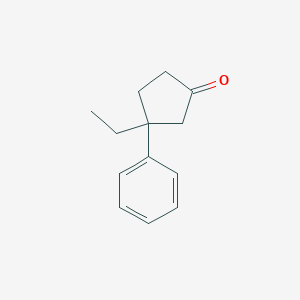
![2-[(4-Bromophenyl)sulfanyl]-1,3,5-trimethylbenzene](/img/structure/B14133507.png)
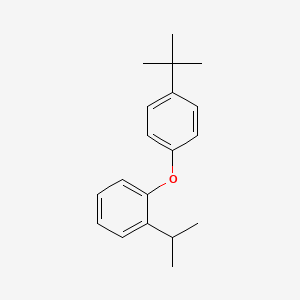

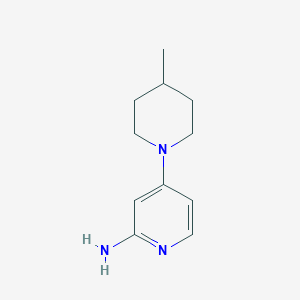
![ethyl 6-phenyl-5H-[1,2,3]triazolo[5,1-b][1,3,4]thiadiazine-3-carboxylate](/img/structure/B14133525.png)
![Cyclo[(2S)-2-phenylglycyl-1-[(1,1-dimethylethoxy)carbonyl]-D-tryptophyl-N6-[(1,1-dimethylethoxy)carbonyl]-L-lysyl-O-(phenylmethyl)-L-tyrosyl-L-phenylalanyl-(4R)-4-[[[[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]amino]carbonyl]oxy]-L-prolyl]](/img/structure/B14133532.png)
![[(1S,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylarsane](/img/structure/B14133537.png)
